N'-((3-Nitrofuran-2-yl)methylene)benzohydrazide
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Overview
Description
N’-((3-Nitrofuran-2-yl)methylene)benzohydrazide is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine. It is a derivative of nitrofuran, a class of compounds known for their antimicrobial properties. This compound is characterized by the presence of a nitrofuran moiety attached to a benzohydrazide group, which contributes to its unique chemical and biological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-((3-Nitrofuran-2-yl)methylene)benzohydrazide typically involves the condensation reaction between 3-nitrofurfural and benzohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, resulting in the desired product .
Industrial Production Methods
While specific industrial production methods for N’-((3-Nitrofuran-2-yl)methylene)benzohydrazide are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
N’-((3-Nitrofuran-2-yl)methylene)benzohydrazide undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: The nitro group in the nitrofuran ring can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the nitrofuran ring.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N’-((3-Nitrofuran-2-yl)methylene)benzohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound exhibits antimicrobial properties, making it useful in studying bacterial and fungal infections.
Industry: The compound is used in the development of sensors and other analytical tools.
Mechanism of Action
The mechanism of action of N’-((3-Nitrofuran-2-yl)methylene)benzohydrazide involves its interaction with cellular components. The nitrofuran moiety is known to undergo redox cycling, generating reactive oxygen species (ROS) that can damage cellular components such as DNA, proteins, and lipids. This oxidative stress leads to the antimicrobial and anticancer properties of the compound. Additionally, the compound can inhibit specific enzymes and pathways critical for cell survival .
Comparison with Similar Compounds
Similar Compounds
Nifuroxazide: Another nitrofuran derivative with antimicrobial properties.
Nitrofurantoin: A nitrofuran antibiotic used to treat urinary tract infections.
Furazolidone: A nitrofuran compound used to treat bacterial and protozoal infections.
Uniqueness
N’-((3-Nitrofuran-2-yl)methylene)benzohydrazide is unique due to its specific structure, which combines the nitrofuran moiety with a benzohydrazide group. This combination enhances its chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C12H9N3O4 |
---|---|
Molecular Weight |
259.22 g/mol |
IUPAC Name |
N-[(E)-(3-nitrofuran-2-yl)methylideneamino]benzamide |
InChI |
InChI=1S/C12H9N3O4/c16-12(9-4-2-1-3-5-9)14-13-8-11-10(15(17)18)6-7-19-11/h1-8H,(H,14,16)/b13-8+ |
InChI Key |
RQOYZUKTDUCELB-MDWZMJQESA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N/N=C/C2=C(C=CO2)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NN=CC2=C(C=CO2)[N+](=O)[O-] |
Origin of Product |
United States |
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